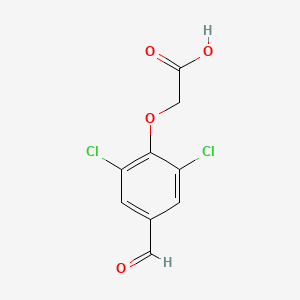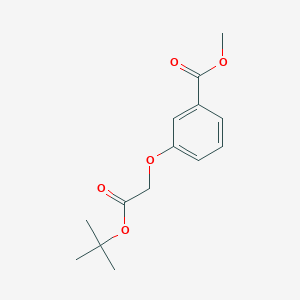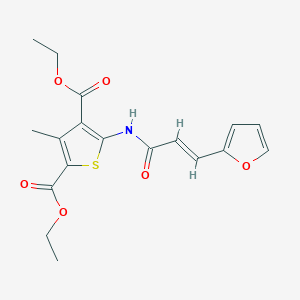![molecular formula C19H20N4O4S B2695929 1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-89-9](/img/structure/B2695929.png)
1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of barbituric acids with various electrophiles . For instance, the reaction of 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione, an unsymmetrical barbituric acid, with cyanogen bromide (BrCN) and various aldehydes in the presence of L-(+)-tartaric acid (L-(+)-TA) as an organocatalyst, can yield heterocyclic stable pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various functional groups attached to the pyrimidine ring. The exact structure of “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would require further analysis, such as NMR and FTIR spectroscopy .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on the functional groups present. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Synthesis and Characterization
Research into compounds closely related to 1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione often involves the synthesis and characterization of pyrimidine derivatives with potential biological activity or unique chemical properties. For example, Rauf et al. (2010) investigated the synthesis and urease inhibition activity of 5-substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, highlighting the chemical versatility and potential for discovering new biological activities within this chemical framework Rauf et al., 2010.
Crystal Structure and Molecular Interactions
Studies on the crystal structure and molecular interactions offer insights into the potential applications of these compounds in material science and drug design. For instance, Zhou et al. (2007) presented the synthesis and X-ray analysis of a related compound, which elucidates the molecular geometry and potential interaction sites for biological activity or material engineering Zhou et al., 2007.
Biological Activity and Applications
The synthesis of pyrido[2,3-d]pyrimidine derivatives also explores their biological activities, which could lead to the development of new therapeutics. Research by Shaabani et al. (2002) demonstrated an efficient synthesis method for furo[2,3-d]pyrimidine-2,4(1H, 3H)-diones, potentially opening avenues for the development of drugs with improved efficacy and safety profiles Shaabani et al., 2002.
Advanced Materials and Sensing Applications
The exploration of heterocyclic compounds extends into the development of advanced materials and sensors. For example, Ashraf et al. (2019) reported on the synthesis and characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, demonstrating their potential in electronic structure analysis and as materials with specific electronic properties Ashraf et al., 2019.
作用機序
将来の方向性
The synthesis and study of pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activities . Future research could focus on developing new synthesis methods, investigating the biological activities of new derivatives, and exploring their potential applications in medicine and other fields.
特性
IUPAC Name |
1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-4-6-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-7-5-8-14(9-12)23(26)27/h5,7-10H,4,6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNCWXJAPVKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)



![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)
![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)
![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)

